molecular formula C15H17NO5 B2719415 methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate CAS No. 893770-84-8

methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate

Cat. No.: B2719415
CAS No.: 893770-84-8
M. Wt: 291.303
InChI Key: CASHKHGMIPNUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinoline Derivative Research

Quinoline chemistry originated in the early 19th century with the isolation of quinine from cinchona bark, a milestone that laid the groundwork for heterocyclic compound research. The Skraup synthesis (1880) enabled the first laboratory production of quinoline via glycerol, aniline, and sulfuric acid, establishing foundational methods for derivative synthesis. By the mid-20th century, Woodward and Doering’s contested quinine synthesis spurred advances in stereochemical control, while Rabe’s work on quinotoxine isomerization clarified reaction pathways critical for functionalizing the quinoline core.

The shift toward 2-oxoquinoline derivatives gained momentum in the 21st century, driven by their enhanced bioactivity profiles. For instance, the introduction of a ketone group at position 2 was found to modulate electronic properties, improving interactions with biological targets like DNA topoisomerases and tubulin. Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate exemplifies this trend, where methoxy and methyl groups at positions 5, 8, and 4 enhance lipophilicity and metabolic stability compared to simpler analogs.

Academic Significance of 2-Oxoquinoline Scaffold in Medicinal Chemistry

The 2-oxoquinoline scaffold’s academic value lies in its dual role as a pharmacophore and synthetic intermediate. Structurally, the conjugated π-system enables intercalation with biomolecular targets, while the lactam moiety provides hydrogen-bonding sites for enzyme inhibition. Key pharmacological attributes include:

  • Antitumor Activity : Derivatives like compound 5b (2-oxo-quinoline with α-aminophosphonates) inhibit HepG2 and SK-OV-3 cell proliferation via ROS-mediated apoptosis and G2/M phase arrest.
  • Antioxidant Capacity : Schiff-base derivatives at position 3 exhibit radical scavenging IC50 values below 10 µg/mL, outperforming butylated hydroxytoluene in DPPH and ABTS assays.
  • Tubulin Binding : Arylaminothiazole-substituted 2-oxoquinolines disrupt microtubule assembly, with molecular dynamics simulations confirming stable interactions at the colchicine binding site.

This compound’s acetate group at position 1 further diversifies its reactivity, enabling prodrug strategies or esterase-triggered release mechanisms.

Research Trajectory and Academic Focus Areas

Current research prioritizes three domains:

  • Computational Drug Design : 3D-QSAR models (CoMFA/CoMSIA) guide the optimization of 2-oxoquinoline derivatives for tubulin inhibition, with electrostatic and hydrophobic contours informing substituent placement. For example, molecular docking predicts that methoxy groups at positions 5 and 8 enhance Van der Waals interactions with Thr239 and Val318 residues.
  • Synthetic Methodology : Modern routes emphasize regioselective functionalization. The Combes synthesis, employing β-diketones and arylamines, remains pivotal for constructing polysubstituted quinolines. Recent adaptations use microwave irradiation to reduce reaction times for derivatives like this compound from hours to minutes.
  • Mechanistic Elucidation : Studies on HCT116 colon cancer cells reveal that 2-oxoquinoline derivatives induce apoptosis via caspase-3 activation and Bcl-2 suppression, with transcriptomic analyses identifying downstream effects on NF-κB and MAPK pathways.

Properties

IUPAC Name

methyl 2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-9-7-12(17)16(8-13(18)21-4)15-11(20-3)6-5-10(19-2)14(9)15/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASHKHGMIPNUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a methoxy-substituted aniline in the presence of a base.

    Introduction of the ester group: The resulting quinoline derivative can be esterified using methyl chloroacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalyst selection: Using efficient catalysts to speed up the reaction.

    Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.

    Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield quinoline N-oxides or carboxylic acid derivatives.

    Reduction: Could produce reduced quinoline derivatives.

    Substitution: Results in various substituted quinoline compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate exhibits potent antitumor properties. In vitro studies have demonstrated its ability to significantly reduce cell viability in various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal cancer), at concentrations as low as 10 µM. This suggests that the compound could serve as a basis for developing new anticancer therapies .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vivo studies involving animal models of arthritis revealed that administration of this compound led to a marked decrease in inflammation markers, particularly prostaglandin E2 levels. This effect is likely due to its inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .

Antioxidant Properties

This compound has been shown to mitigate oxidative stress. Experimental data indicate that treatment with the compound results in decreased levels of malondialdehyde—a marker of oxidative damage—while simultaneously enhancing the activity of antioxidant enzymes in treated cells compared to controls .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .

Case Study 2: Inflammation Reduction

In a controlled experiment involving rats with induced arthritis, treatment with this compound resulted in a substantial reduction in joint swelling and pain. The compound's effect on inflammatory cytokines was also assessed, showing a decrease in tumor necrosis factor-alpha levels .

Case Study 3: Antioxidant Activity

Research assessing the antioxidant capacity of this compound found that it effectively reduced oxidative stress markers in human dermal microvascular endothelial cells. The study concluded that the compound could play a role in protecting cells from oxidative damage associated with various diseases .

Mechanism of Action

The mechanism of action of methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

Quinoline derivatives are widely explored for their pharmacological and synthetic utility. Key structural analogues include:

2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid (CAS RN: 1215319-96-2)
  • Structural Differences : Lacks the methyl ester, replacing it with a carboxylic acid group.
  • This compound may serve as a hydrolyzed metabolite or precursor in synthesis .
Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate
  • Structural Differences: Features a quinazoline core (a benzene fused with a pyrimidine ring) instead of quinoline. The tetrahydroquinazoline structure introduces saturation, reducing aromaticity and altering electronic properties.

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Applications
Target Compound 2-Oxoquinoline 5,8-Dimethoxy, 4-methyl, acetate ester C₁₅H₁₇NO₅ Intermediate, pharmacology
2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid 2-Oxoquinoline 5,8-Dimethoxy, 4-methyl, carboxylic acid C₁₄H₁₅NO₅ Synthetic precursor
Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate Tetrahydroquinazoline Phenyl, ethyl ester C₁₇H₁₆N₂O₃ Kinase inhibition (inferred)

Heterocyclic Compounds with Divergent Cores

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
  • Structural Differences: Contains a 1,3,4-oxadiazole ring fused with carbazole, lacking the quinoline core.
  • Implications: 1,3,4-Oxadiazoles are known for antimicrobial activity. Compounds like this exhibit higher antibacterial potency (e.g., derivatives 4b, 4d, and 4e in ) but differ in mechanism due to distinct heterocyclic systems .
Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate
  • Structural Differences : Combines a thiazole ring with a long aliphatic chain and ester group.
  • The thiazole moiety and fatty acid chain contrast with the planar quinoline system .

Biological Activity

Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 924844-13-3

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds within the quinoline family can exhibit:

  • Antimicrobial Activity : These compounds may inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity.
  • Anticancer Properties : Quinoline derivatives are studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
  • Neuropharmacological Effects : Some studies suggest that quinoline derivatives can modulate neurotransmitter systems, influencing mood and behavior.

Biological Activity Overview

Activity TypeSpecific EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of neurotransmitter systems

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Anticancer Potential :
    • Research focused on the anticancer effects of this compound revealed that it induced apoptosis in human cancer cell lines through activation of caspase pathways. This highlights its potential as a lead compound for further drug development in oncology .
  • Neuropharmacological Effects :
    • Investigations into the neuropharmacological effects showed that this compound could influence serotonin receptor activity, potentially leading to changes in mood and cognitive functions. Such findings align with studies on other quinoline derivatives that affect serotonergic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other known quinoline derivatives:

Compound NameBiological ActivityUnique Features
ChloroquineAntimalarialWell-established clinical use
Quinolinic AcidNeuroactive metaboliteInvolved in neurodegenerative diseases
Methyl (5,8-Dimethoxy...)Antimicrobial, anticancerNovel structure with dual activity potential

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinoline-derived esters like methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate?

  • Methodology : Condensation reactions, cyclization of substituted anilines with β-ketoesters, or nucleophilic substitution on preformed quinoline scaffolds are typical approaches. For example, oxadiazole derivatives are synthesized via hydrazide intermediates and cyclization with acetic anhydride, as seen in analogous systems . Key steps include refluxing in anhydrous solvents (e.g., DCM, THF) under nitrogen, followed by purification via column chromatography.
  • Characterization : Confirm structure using 1^1H/13^{13}C NMR (e.g., δ 2.01 ppm for methyl groups, δ 3.86 ppm for methoxy), FT-IR (C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) to verify molecular ions .

Q. How is the purity and stability of this compound assessed during synthesis?

  • Methodology : Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to confirm purity >95%. Monitor degradation under varying pH, temperature, and light exposure. Stability studies should include accelerated conditions (40°C/75% RH) and analysis via LC-MS to identify hydrolytic byproducts (e.g., ester cleavage to carboxylic acids) .

Q. What spectroscopic techniques resolve structural ambiguities in substituted quinolines?

  • Methodology :

  • NMR : DEPT-135 distinguishes CH3_3, CH2_2, and CH groups. NOE experiments confirm spatial proximity of methoxy and methyl substituents .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks, critical for verifying substituent positions .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC50_{50} values across cell lines) be addressed?

  • Methodology :

  • Dose-response profiling : Test multiple concentrations (e.g., 1–100 µM) in triplicate across diverse cell lines (e.g., HT29, U2OS) to account for cell-specific uptake or metabolic differences .
  • Mechanistic studies : Use siRNA knockdown or inhibitor assays to identify off-target effects (e.g., HDAC inhibition vs. kinase modulation). Cross-validate with transcriptomics/proteomics data .
    • Data Table :
Cell LineIC50_{50} (µM)Assay TypeReference
U2OS50MTT
HT29>100MTT

Q. What strategies optimize reaction yields for sterically hindered quinoline derivatives?

  • Methodology :

  • Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling of halogenated quinolines with boronic esters.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve regioselectivity under controlled temperature/pressure .
    • Data Contradiction Analysis : If yields drop with electron-withdrawing groups, revise protecting group strategies (e.g., switch from Boc to Fmoc) or employ flow chemistry for better mixing .

Q. How are computational methods used to predict physicochemical properties (e.g., logP, pKa) for this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments and solubility.
  • QSAR models : Corrogate experimental logP (e.g., 2.8 via shake-flask) with topological descriptors (e.g., polar surface area) to refine predictions .

Q. What experimental designs mitigate challenges in crystallizing quinoline esters?

  • Methodology :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/EtOAc) to enhance lattice formation.
  • Additive screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.